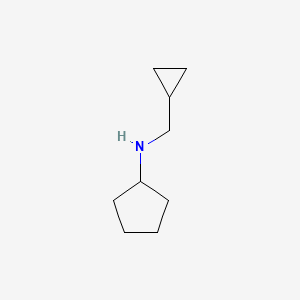![molecular formula C19H24N2O2 B1385860 N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide CAS No. 1020054-38-9](/img/structure/B1385860.png)
N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide, or NAPPA, is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. NAPPA is a derivative of the amino acid phenylalanine and is composed of a phenyl group, a tert-pentyl group, and an acetamide group. NAPPA has been studied for its ability to act as a molecular scaffold for the development of new drugs, and as a potential therapeutic agent for a variety of medical conditions.
Applications De Recherche Scientifique
Photocatalytic Applications
The compound has been utilized in the synthesis of novel porphyrin derivatives which are known for their photocatalytic properties . These derivatives, when self-assembled, exhibit enhanced photocatalytic performance, which is crucial for applications such as water purification, air treatment, and energy conversion systems. The self-assemblies demonstrate better photocatalytic stability and performance compared to their monomeric forms.
Synthesis of N-Nitrosamines
In the field of green chemistry, the compound plays a role in the synthesis of N-nitrosamines . This process is significant as it occurs under solvent-free, metal-free, and acid-free conditions, making it an environmentally friendly alternative. The methodology boasts broad substrate scope and excellent yields, with the potential for applications in pharmaceuticals and chemical manufacturing.
Agricultural Chemistry
While specific applications in agriculture for this compound were not directly found, related compounds have been analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods . Such analytical techniques are essential for the quality control of agricultural chemicals and ensuring the safety and efficacy of agrochemical products.
Industrial Applications
In industrial settings, the compound’s derivatives could be used in the design of materials with specific photocatalytic abilities . These materials can be applied in the manufacturing of sensors, coatings, and catalysts that require precise chemical reactions triggered by light.
Environmental Science
The compound’s derivatives show promise in environmental science due to their photocatalytic stability . This stability is vital for long-term environmental applications, such as in the degradation of pollutants and the development of sustainable processes that minimize environmental impact.
Biochemistry
The compound may be involved in the synthesis of biochemical reagents . These reagents can be used in various biochemical assays and research, contributing to our understanding of biological processes and the development of new diagnostic methods.
Materials Science
Research indicates that related aminophenyl compounds are part of the development of organic electrochemical transistors (OECTs) . These materials are essential for the advancement of technologies like chemo/biosensors, bioelectronics, and neuromorphic computing, where high transconductance and low operating voltages are required.
Medicinal Chemistry
Although direct applications in medicine for this specific compound were not found, its structural analogs are used in the separation and analysis of pharmaceutical compounds . Such analyses are crucial for drug development and ensuring the purity and potency of medicinal products.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-19(2,3)14-8-10-17(11-9-14)23-13-18(22)21-16-7-5-6-15(20)12-16/h5-12H,4,13,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFMYRTEJITPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)





![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)





